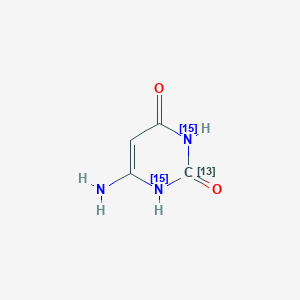![molecular formula C15H13N3O2S2 B15219568 4-[4-(Methanesulfonyl)-6-(thiophen-2-yl)pyrimidin-2-yl]aniline CAS No. 832075-88-4](/img/structure/B15219568.png)
4-[4-(Methanesulfonyl)-6-(thiophen-2-yl)pyrimidin-2-yl]aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-(Methylsulfonyl)-6-(thiophen-2-yl)pyrimidin-2-yl)aniline is a complex organic compound that features a pyrimidine ring substituted with a thiophene group and a methylsulfonyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(Methylsulfonyl)-6-(thiophen-2-yl)pyrimidin-2-yl)aniline typically involves multi-step organic reactions One common approach is to start with the thiophene derivative, which undergoes a series of reactions to introduce the pyrimidine ring and the methylsulfonyl group
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the formation of the desired product. The process may also involve purification steps such as recrystallization or chromatography to achieve the required quality standards.
Análisis De Reacciones Químicas
Types of Reactions
4-(4-(Methylsulfonyl)-6-(thiophen-2-yl)pyrimidin-2-yl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Aplicaciones Científicas De Investigación
4-(4-(Methylsulfonyl)-6-(thiophen-2-yl)pyrimidin-2-yl)aniline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: The compound can be used in the production of advanced materials with specific properties, such as conductivity or fluorescence.
Mecanismo De Acción
The mechanism of action of 4-(4-(Methylsulfonyl)-6-(thiophen-2-yl)pyrimidin-2-yl)aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.
Comparación Con Compuestos Similares
Similar Compounds
4-(4-(Methylsulfonyl)-6-(phenyl)pyrimidin-2-yl)aniline: Similar structure but with a phenyl group instead of a thiophene group.
4-(4-(Methylsulfonyl)-6-(furan-2-yl)pyrimidin-2-yl)aniline: Similar structure but with a furan group instead of a thiophene group.
Uniqueness
The presence of the thiophene group in 4-(4-(Methylsulfonyl)-6-(thiophen-2-yl)pyrimidin-2-yl)aniline imparts unique electronic and steric properties, making it distinct from its analogs. This uniqueness can influence its reactivity, binding affinity, and overall effectiveness in various applications.
Propiedades
Número CAS |
832075-88-4 |
|---|---|
Fórmula molecular |
C15H13N3O2S2 |
Peso molecular |
331.4 g/mol |
Nombre IUPAC |
4-(4-methylsulfonyl-6-thiophen-2-ylpyrimidin-2-yl)aniline |
InChI |
InChI=1S/C15H13N3O2S2/c1-22(19,20)14-9-12(13-3-2-8-21-13)17-15(18-14)10-4-6-11(16)7-5-10/h2-9H,16H2,1H3 |
Clave InChI |
GFZOXMUCSPGTLH-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)C1=NC(=NC(=C1)C2=CC=CS2)C3=CC=C(C=C3)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


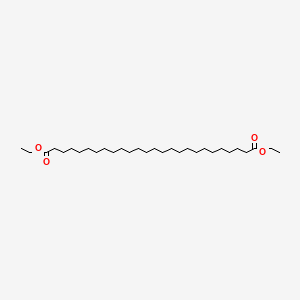



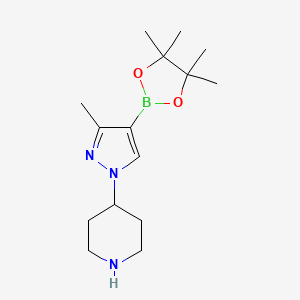


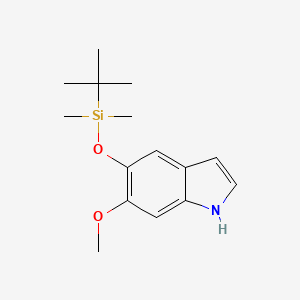
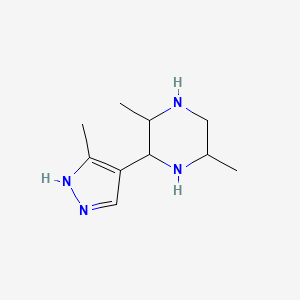


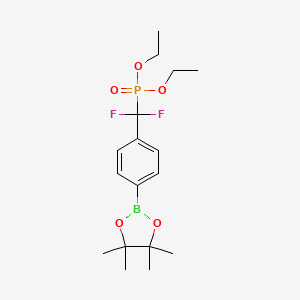
![2-bromo-3-fluoro-1-[tris(propan-2-yl)silyl]-1H-pyrrole](/img/structure/B15219576.png)
